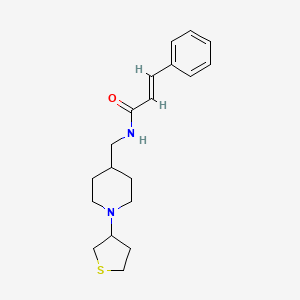

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cinnamamide

Descripción

N-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cinnamamide is a synthetic compound featuring a piperidine core substituted at the 1-position with a tetrahydrothiophene ring and at the 4-position with a cinnamamide group.

Propiedades

IUPAC Name |

(E)-3-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2OS/c22-19(7-6-16-4-2-1-3-5-16)20-14-17-8-11-21(12-9-17)18-10-13-23-15-18/h1-7,17-18H,8-15H2,(H,20,22)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBYGFDTKKXUPY-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cinnamamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

Introduction of the Tetrahydrothiophene Moiety: This step often involves the reaction of a thiol with an appropriate alkene or halide to form the tetrahydrothiophene ring.

Coupling with Cinnamamide: The final step involves coupling the piperidine-tetrahydrothiophene intermediate with cinnamamide. This can be achieved through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the cinnamamide moiety, potentially converting it to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives of the cinnamamide moiety.

Substitution: Various substituted piperidine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In chemical research, N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cinnamamide serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with tailored properties.

Biology

Biologically, this compound facilitates the study of interactions between small molecules and biological macromolecules. Its structural diversity allows it to engage with various biological targets, making it useful for drug discovery and development. For instance, it can be employed to explore the binding affinities and mechanisms of action against specific proteins or enzymes .

Medicine

In the medical field, N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cinnamamide shows promise as a pharmaceutical agent. Its potential applications include:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines .

- Neurological Disorders : The compound may interact with neurotransmitter systems, suggesting potential use in treating conditions such as depression or anxiety .

- Infectious Diseases : Its ability to inhibit specific enzymes could be harnessed to develop treatments for bacterial infections or viral diseases .

Industry

In industrial applications, N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cinnamamide can be utilized in creating new materials with enhanced properties. Its structural characteristics allow for the formulation of polymers and composites that exhibit improved strength, flexibility, or resistance to chemicals.

Anticancer Research

One notable study demonstrated that derivatives of compounds similar to N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cinnamamide exhibited significant cytotoxicity against human cancer cell lines while sparing normal cells. The minimum inhibitory concentration (MIC) was reported at approximately 256 µg/mL for related structures .

Antimicrobial Activity

Research has shown that compounds featuring similar structural motifs possess antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antibiotics .

Mecanismo De Acción

The mechanism of action of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets within cells. The piperidine and tetrahydrothiophene moieties allow it to bind to proteins, enzymes, or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

The compound’s piperidine scaffold and amide functionality are shared with several pharmacologically active analogs. Below, we systematically compare its structure, synthesis, and inferred properties with related compounds.

Structural Comparisons

Table 1: Key Structural Features and Molecular Properties

Key Observations:

- Heterocyclic Diversity : The target compound’s tetrahydrothiophene distinguishes it from phenyl/benzyl-substituted analogs (e.g., fentanyl derivatives in –6) and naphthyridine-containing compounds (). Sulfur’s electronegativity and ring strain may enhance metabolic stability or alter receptor binding .

- Amide Modifications : Cinnamamide provides a conjugated π-system absent in propionamide () or thiophene-carboxamide () analogs. This could influence interactions with aromatic residues in enzyme active sites or receptors.

- Molecular Weight and Lipophilicity : The target compound (~375 g/mol) is smaller than chromene-based analogs () but comparable to fentanyl derivatives, suggesting balanced blood-brain barrier permeability .

Key Observations:

- Amide Coupling Efficiency : The target compound’s synthesis likely involves piperidin-4-ylmethylamine coupling with cinnamoyl chloride, analogous to methods in and . Yields for similar steps range from 61–68%, suggesting moderate efficiency .

- Heterocycle Introduction : The tetrahydrothiophene group may require specialized cyclization or substitution steps, comparable to thiaspiro compounds in but distinct from simpler benzyl/phenethyl substitutions .

Pharmacodynamic and Kinetic Considerations

- Metabolic Stability : Sulfur in tetrahydrothiophene could slow oxidative metabolism (cf. cytochrome P450-mediated degradation of benzyl groups in ) .

- Solubility : The cinnamamide’s aromaticity may reduce aqueous solubility compared to acetamide or propionamide derivatives, necessitating formulation adjustments .

Actividad Biológica

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cinnamamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cinnamamide can be represented as follows:

This compound features a piperidine ring substituted with a tetrahydrothiophene moiety, linked to a cinnamide group. The unique structural components suggest potential interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of cinnamamide compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds demonstrate significant activity against various bacterial strains, suggesting that N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cinnamamide may possess comparable effects. A quantitative structure-activity relationship (QSAR) analysis could provide insights into the structural features responsible for this activity .

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Cinnamamide Derivative | Antimicrobial | E. coli, S. aureus | |

| Related Piperidine Derivative | Antifungal | C. albicans |

2. Neuroprotective Effects

Compounds with similar structural motifs have been evaluated for neuroprotective activities, particularly in models of neurodegenerative diseases. For example, piperidine derivatives have shown promise in inhibiting neuroinflammation and protecting neuronal cells from apoptosis . The specific mechanism by which N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cinnamamide exerts these effects remains to be elucidated but may involve modulation of neurotransmitter systems or antioxidant pathways.

3. Anticancer Activity

Preliminary studies suggest that compounds related to N-cinnamoyl derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves induction of apoptosis and cell cycle arrest . A detailed investigation into the IC50 values and the molecular pathways affected by this compound could enhance our understanding of its anticancer potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cinnamamide. Key aspects include:

- Substituent Variability : Modifications on the piperidine or cinnamide groups can significantly alter potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group Addition | Increased solubility and bioavailability |

| Alkyl Chain Length Variation | Altered interaction with biological targets |

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on related cinnamamide derivatives demonstrated effective inhibition against Gram-positive bacteria, indicating that the presence of a piperidine ring enhances antibacterial properties. The study employed both in vitro assays and QSAR modeling to predict activity based on structural variations .

Case Study 2: Neuroprotective Mechanism Exploration

In a neuroprotection study, derivatives similar to N-cinnamoyl compounds were shown to reduce oxidative stress markers in neuronal cultures, suggesting a protective role against neurodegeneration . This highlights the potential for further research into the neuroprotective mechanisms of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cinnamamide.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.